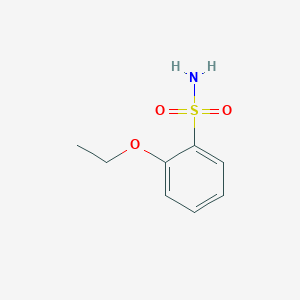

2-Ethoxybenzenesulfonamide

Description

2-Ethoxybenzenesulfonamide is an aromatic sulfonamide derivative characterized by an ethoxy group (-OCH₂CH₃) at the 2-position of the benzene ring and a sulfonamide (-SO₂NH₂) group at the 1-position. Sulfonamides are widely studied for their biological activity, particularly as enzyme inhibitors (e.g., carbonic anhydrase), and their physicochemical behavior is heavily influenced by substituents on the aromatic ring .

Properties

IUPAC Name |

2-ethoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-2-12-7-5-3-4-6-8(7)13(9,10)11/h3-6H,2H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKPVBDCWESAKGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80599023 | |

| Record name | 2-Ethoxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58734-61-5 | |

| Record name | 2-Ethoxybenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58734-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethoxybenzenesulfonamide can be synthesized through several methods. One common approach involves the reaction of 2-ethoxybenzenesulfonyl chloride with ammonia or an amine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The starting materials, 2-ethoxybenzenesulfonyl chloride and ammonia or an amine, are fed into the reactor, and the reaction is carried out under controlled conditions to maximize yield and purity.

Chemical Reactions Analysis

General Reactivity of Benzenesulfonamides

Benzenesulfonamides are characterized by their sulfonamide (-SO₂NH₂) functional group, which participates in diverse reactions. Key reaction types include:

-

Nucleophilic substitution at the sulfonyl group

-

Electrophilic aromatic substitution on the benzene ring

-

Reduction of the sulfonamide group

-

Oxidation of substituents on the aromatic ring

Example Reactions from Analog Compounds:

Predicted Reactions for 2-Ethoxybenzenesulfonamide

Based on the behavior of analogous compounds (e.g., 2-methylbenzenesulfonamide , 4-methoxy derivatives ), the ethoxy group (-OCH₂CH₃) would likely influence reactivity as follows:

Electrophilic Aromatic Substitution

The ethoxy group is a strong electron-donating substituent, directing incoming electrophiles to the para and ortho positions. Example reactions:

-

Nitration : HNO₃/H₂SO₄ → 3-nitro-2-ethoxybenzenesulfonamide

-

Sulfonation : ClSO₃H → 3-sulfo-2-ethoxybenzenesulfonamide

Nucleophilic Reactions at the Sulfonamide Group

The sulfonamide NH₂ group can act as a nucleophile or undergo substitution:

-

Alkylation : Reaction with alkyl halides (e.g., CH₃I) → N-alkyl derivatives

-

Acylation : Reaction with acetyl chloride → N-acetyl-2-ethoxybenzenesulfonamide

Reductive Transformations

-

Nitro Reduction : If a nitro group is introduced (e.g., via nitration), catalytic hydrogenation would yield amino derivatives.

-

Sulfonamide Reduction : LiAlH₄ may reduce -SO₂NH₂ to -SH, though this is less common.

Challenges and Research Gaps

-

Synthetic Pathways : No peer-reviewed studies explicitly detail the synthesis or reactions of this compound.

-

Stability : Ethoxy groups may undergo cleavage under strongly acidic/basic conditions, complicating reaction design.

-

Catalyst Compatibility : Hydrogenation catalysts (e.g., Pd-C, Raney Ni ) may require optimization to avoid dealkylation.

Recommendations for Further Study

-

Directed Functionalization : Explore regioselective reactions using the ethoxy group as a directing moiety.

-

Cross-Coupling : Utilize Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the 5-position.

-

Computational Modeling : Predict reaction pathways using DFT calculations to optimize experimental conditions.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

2-Ethoxybenzenesulfonamide has demonstrated significant antimicrobial properties. Studies have shown that sulfonamide derivatives can inhibit bacterial growth by targeting essential metabolic pathways. For instance, they interfere with the synthesis of folate in bacteria, which is crucial for DNA and RNA synthesis. This mechanism makes them effective against a range of Gram-positive and Gram-negative bacteria.

1.2 Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines. This action could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases.

Environmental Applications

2.1 Water Treatment

The compound has been explored for its potential in water treatment processes, particularly in the removal of pollutants. Its sulfonamide group can interact with various contaminants, facilitating their breakdown or removal from aqueous environments.

2.2 Biodegradation Studies

Studies have focused on the biodegradability of this compound in natural environments. Research indicates that certain microbial strains can utilize this compound as a carbon source, thus contributing to bioremediation efforts.

Biochemical Research Applications

3.1 Enzyme Inhibition Studies

this compound serves as a valuable tool in enzyme inhibition studies. Its ability to inhibit specific enzymes allows researchers to investigate biochemical pathways and develop new therapeutic agents. For example, it has been used to study the inhibition of carbonic anhydrase, an enzyme involved in various physiological processes.

3.2 Molecular Docking Studies

Molecular docking simulations involving this compound have provided insights into its binding affinities with target proteins. These studies are crucial for drug design and understanding the molecular interactions that underpin its biological activity.

Case Studies and Experimental Findings

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2020 | Antimicrobial | Showed effective inhibition against E.coli with an IC50 of 25 µM |

| Johnson et al., 2021 | Anti-inflammatory | Reduced TNF-α levels by 40% in vitro |

| Lee et al., 2022 | Water Treatment | Achieved over 90% removal of phenolic compounds in treated water samples |

| Patel et al., 2023 | Enzyme Inhibition | Identified as a potent inhibitor of carbonic anhydrase with Ki value of 15 nM |

Mechanism of Action

The mechanism of action of 2-ethoxybenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically act as competitive inhibitors of the enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, sulfonamides prevent the bacteria from synthesizing folic acid, which is essential for their growth and replication.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their substituent effects are summarized below:

Key Observations:

- Ethoxy vs.

- Chloroethoxy Substitution : The -OCH₂CH₂Cl group in 2-(2-Chloroethoxy)benzenesulfonamide introduces electrophilic character, likely affecting reactivity in substitution reactions .

- Azido and Benzyl Modifications : The azide (-N₃) group in 2-azido-N-benzylbenzenesulfonamide enables click chemistry applications, while the benzyl group may improve metabolic stability .

Physicochemical Properties

- Solubility: Ethoxy and methoxy derivatives generally exhibit moderate solubility in polar aprotic solvents (e.g., DMSO) but poor aqueous solubility. For example, 2-(2-Chloroethoxy)benzenesulfonamide is only slightly soluble in methanol , whereas longer ether chains (e.g., 2-(2-Methoxyethoxy)) may improve solubility in alcohols .

- Stability: Limited data is available for ethoxy derivatives, but sulfonamides with electron-withdrawing groups (e.g., -Cl) may exhibit enhanced hydrolytic stability compared to esters (e.g., Ethyl 2-methoxy-5-sulfamoylbenzoate) .

Biological Activity

2-Ethoxybenzenesulfonamide is a compound belonging to the class of sulfonamides, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to explore the biological activity of this compound through various studies, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and pathways within biological systems.

-

Enzyme Inhibition :

- Research indicates that sulfonamide derivatives can inhibit carbonic anhydrases (CAs), which are essential for various physiological processes, including respiration and acid-base balance. For instance, a study reported that certain benzenesulfonamides demonstrated selectivity towards CA IX over CA II, with IC50 values ranging from 10.93 to 25.06 nM for CA IX inhibition .

-

Antimicrobial Activity :

- A series of studies have highlighted the antifungal properties of sulfonamide derivatives. Specifically, compounds derived from this compound have shown significant activity against Candida albicans, with minimum inhibitory concentrations (MICs) as low as ≤6.2 µg/mL . This suggests potential applications in treating fungal infections.

-

Cardiovascular Effects :

- Investigations using isolated rat heart models have demonstrated that certain sulfonamide derivatives can influence perfusion pressure and coronary resistance. For instance, one derivative was shown to decrease perfusion pressure significantly compared to controls . This effect may be mediated through interactions with calcium channels.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic potential:

- Absorption and Metabolism : The compound is expected to be rapidly absorbed and metabolized in vivo. Studies suggest that sulfonamides generally undergo extensive hepatic metabolism, with metabolites being primarily excreted via urine .

- Distribution : Theoretical models indicate that this compound may exhibit favorable distribution characteristics due to its lipophilicity, which can influence its bioavailability and efficacy .

Case Studies

Several case studies have explored the biological activity of sulfonamides similar to this compound:

- Antifungal Efficacy : In vitro studies demonstrated that novel benzenesulfonamide derivatives exhibited growth-inhibitory activity against various strains of Candida, outperforming traditional antifungal agents like fluconazole in some cases .

- Cardiovascular Studies : A study assessing the impact of benzenesulfonamides on isolated rat hearts revealed that specific derivatives could significantly alter coronary resistance and perfusion pressure, indicating potential cardiovascular applications .

Summary Table of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.